[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride
CAS No.:
Cat. No.: VC17975330
Molecular Formula: C7H17Cl2FN2
Molecular Weight: 219.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H17Cl2FN2 |
|---|---|
| Molecular Weight | 219.12 g/mol |
| IUPAC Name | 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H15FN2.2ClH/c1-10(2)6-7(8)3-4-9-5-7;;/h9H,3-6H2,1-2H3;2*1H |
| Standard InChI Key | XJHQZLROEAWARV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1(CCNC1)F.Cl.Cl |
Introduction
[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C7H17Cl2FN2 and a molecular weight of approximately 219.13 g/mol . This compound is a derivative of pyrrolidine, incorporating a fluorine atom and a dimethylamine group, which are significant for its chemical and biological properties.
Structural Information
-
Molecular Formula: C7H17Cl2FN2
-
CAS Number: 2648948-55-2
-
IUPAC Name: 1-(3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
The compound's structure includes a pyrrolidine ring with a fluorine atom at the 3-position and a methyl group attached to a dimethylamine moiety.
Synthesis and Applications
While specific synthesis methods for [(3-fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride are not detailed in the available literature, it can be inferred that its preparation involves the reaction of appropriate pyrrolidine derivatives with dimethylamine, followed by hydrochloride salt formation. This compound may serve as a building block in organic synthesis, particularly in the development of pharmaceuticals or other biologically active molecules.
Comparison with Related Compounds
The dihydrochloride form of the compound has a higher molecular weight due to the addition of two hydrochloride ions, which can affect its solubility and stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume